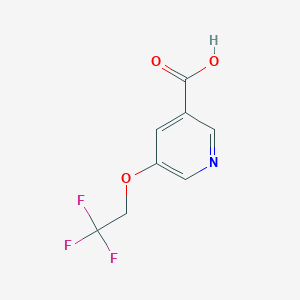

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYKZWVWVAYVQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the trifluoroethanol, followed by nucleophilic substitution on the pyridine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a trifluoroethoxy group and a carboxylic acid group. Its unique molecular structure enhances its lipophilicity and stability, making it suitable for diverse research applications.

Scientific Research Applications

The applications of 5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid can be categorized into several key areas:

-

Medicinal Chemistry

- Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. The trifluoroethoxy group may enhance interactions with biological targets.

- Enzyme Inhibition : Identified as a potential inhibitor of diacylglyceride O-acyltransferase 2 (DGAT2), which is relevant in metabolic disorders like obesity and diabetes.

-

Organic Synthesis

- Building Block : Serves as a precursor for synthesizing more complex molecules, including nicotinic acetylcholine receptor-selective ligands.

- Catalysis : Used in enantioselective desymmetrizing reactions facilitated by palladium catalysts.

-

Biochemical Research

- Biochemical Probes : Explored as probes for studying enzyme functions and metabolic pathways.

- Interaction Studies : Binding mechanisms with various biological targets have been studied to understand structure-activity relationships.

Research findings indicate that this compound exhibits various biological activities:

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µM | |

| Anticancer | Human breast cancer cells | 25 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Case Studies

-

Anticancer Efficacy

- A study evaluated the anticancer potential of derivatives containing the trifluoroethoxy group. Results showed enhanced potency against A549 lung cancer cells compared to non-fluorinated analogs.

-

Enzyme Interaction Studies

- Research on related compounds indicated that trifluoroethoxy substitution modulates enzyme functions involved in metabolic pathways. This modulation could affect drug metabolism and therapeutic efficacy.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Substituent Position : The 5-position of pyridine is optimal for trifluoroethoxy substitution to balance electronic effects and steric accessibility.

- Bioactivity : Bulky substituents (e.g., chlorophenyl, cyclohexyl) enhance target affinity but may reduce solubility.

- Industrial Utility : The target compound’s simpler structure offers advantages in cost-effective synthesis and scalability compared to complex derivatives .

Biological Activity

5-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoroethoxy group and a carboxylic acid moiety. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate the compound's interaction with biological membranes and proteins.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets:

- Enzyme Modulation : The trifluoroethoxy group can enhance the compound’s affinity for hydrophobic sites on enzymes, potentially influencing their activity and metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows for better membrane permeability, which is crucial for cellular uptake and subsequent biological effects.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. A study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly compared to control groups .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Trifluoroethoxy)pyridine derivative | A549 | 10 | |

| 5-Oxopyrrolidine derivative | A549 | 12 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Preliminary results suggest it may inhibit the growth of certain bacteria through mechanisms involving membrane disruption or enzyme inhibition .

Case Studies

- Anticancer Efficacy : A study focused on the anticancer activity of novel derivatives showed that compounds bearing the trifluoroethoxy group exhibited enhanced potency against A549 cells when compared to non-fluorinated analogs. The presence of the trifluoromethyl group was linked to improved interactions with cellular targets .

- Enzyme Interaction Studies : Research conducted on related compounds revealed that the trifluoroethoxy substitution could modulate enzyme functions, particularly those involved in metabolic pathways. This modulation could lead to alterations in drug metabolism or efficacy in therapeutic contexts.

Research Findings

The exploration of this compound's biological activities has yielded promising results:

- Inhibition of Enzymes : The compound has shown potential as a diacylglyceride O-acyltransferase 2 (DGAT2) inhibitor, which is significant in metabolic disorders such as obesity and diabetes .

- Pharmacokinetic Properties : The lipophilicity imparted by the trifluoroethoxy group may enhance oral bioavailability and tissue distribution, making it a candidate for further pharmacological studies.

Q & A

Q. What strategies resolve low reactivity in derivatization reactions?

- Solutions :

- Activation : Convert carboxylic acid to acyl chloride (SOCl₂) for amide coupling.

- Microwave Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional) for esterification .

- Case Study : Amidation with EDC/HOBt in DMF achieved 85% yield of the benzylamide derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.